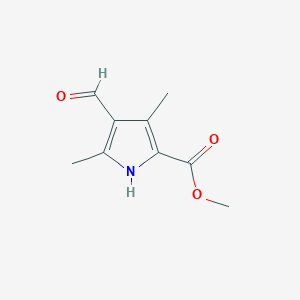
methyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate” is a chemical compound with the linear formula C9H11NO3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . This compound is a polysubstituted pyrrole, which can be used in the synthesis of various compounds, e.g., azomethines (Schiff bases) .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the condensation of carboxylic acid moieties with substituted amines . For instance, the condensation of ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with various aromatic amines and with 5-amino-3-(4-bromo-phenyl(tolyl))-1H-pyrazole in absolute boiling ethanol affords new azomethines as Schiff bases .
Molecular Structure Analysis
The molecular structure of “methyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate” is determined by methods such as 1H NMR spectroscopy and X-ray analysis . The E-configuration of the azomethine fragment is detected through these methods .
Chemical Reactions Analysis
The reaction of these compounds with thioglycolic acid in toluene, DMF, or AcOH at reflux with or without the addition of ZnCl2, as well as under microwave irradiation, leads to the formation of ethyl 3,5-dimethyl-4-(5-oxo-1,3-oxathiolan-2-yl)-1H-pyrrole-2-carboxylate .
Aplicaciones Científicas De Investigación
Medicinal Applications
Pyrrole, which is a part of the compound , is widely known as a biologically active scaffold possessing a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds .
Antipsychotic Properties
Marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic .
Anticancer Properties
Pyrrole-based drugs are known to have anticancer properties, particularly against leukemia, lymphoma, and myelofibrosis .
Antibacterial Properties
The obtained azomethines were found to be effective only against Gram-positive bacteria . Ethyl 4-{(E)-[(4-chlorophenyl)imino]-methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate exhibited the highest antibacterial activity .
Antifungal and Antiprotozoal Properties
Pyrrole-based drugs are also known to have antifungal and antiprotozoal properties .
Antimalarial Properties
Pyrrole-based drugs are known to have antimalarial properties .
Synthesis of Azomethines
Condensation of ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with various aromatic amines and with 5-amino-3-(4-bromophenyl(tolyl))-1H-pyrazole in absolute boiling ethanol afforded new azomethines as Schiff bases .
Reaction with Thioglycolic Acid
Reaction of these compounds with thioglycolic acid in toluene, DMF, or AcOH at reflux with or without the addition of ZnCl2 as well as under microwave irradiation had an unusual pathway leading to the formation of ethyl 3,5-dimethyl-4-(5-oxo-1,3-oxathiolan-2-yl)-1H-pyrrole-2-carboxylate exclusively .
Direcciones Futuras
The future directions in the research of “methyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate” and its derivatives could involve exploring their potential against several diseases or disorders due to their diverse therapeutic response profile . Further studies could also focus on the synthesis of biologically active derivatives of thiazolidinedione, azetidinone, formazan, etc .
Mecanismo De Acción
Target of Action
Methyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a derivative of pyrrole . Pyrrole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that pyrrole derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Given the wide range of biological activities exhibited by pyrrole derivatives, it is likely that this compound could affect multiple pathways .
Result of Action
Pyrrole derivatives have been found to exhibit a wide range of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
methyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5-7(4-11)6(2)10-8(5)9(12)13-3/h4,10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQONSFBVZIROQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C=O)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

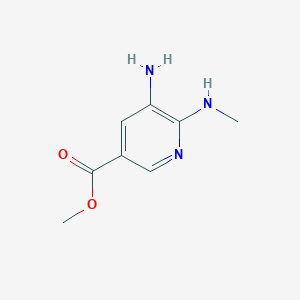
![6-bromo-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2390259.png)
![3-[2-(dimethylamino)ethyl]-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione](/img/structure/B2390265.png)

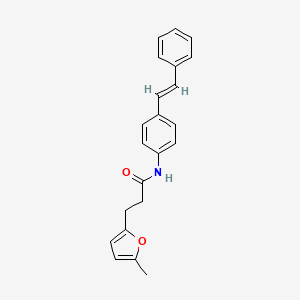
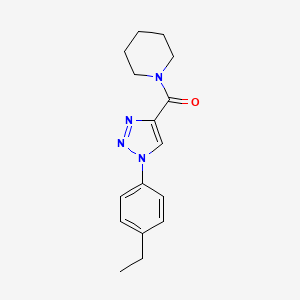
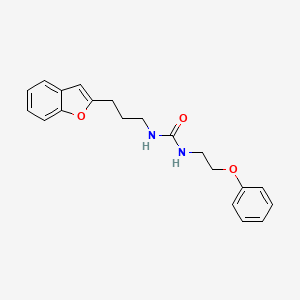
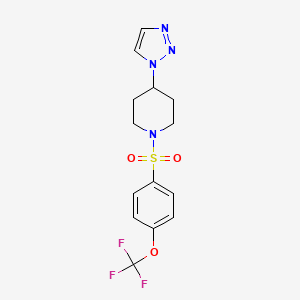
![4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2390273.png)
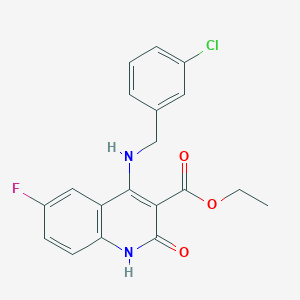
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2390275.png)
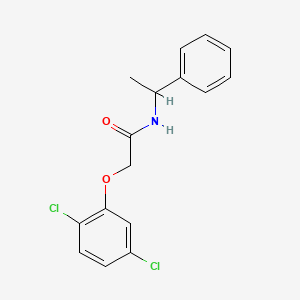
![5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2390278.png)
![7-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2390279.png)